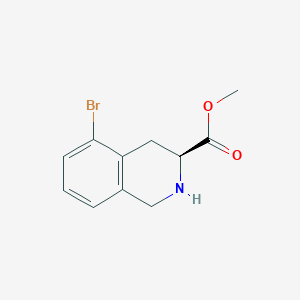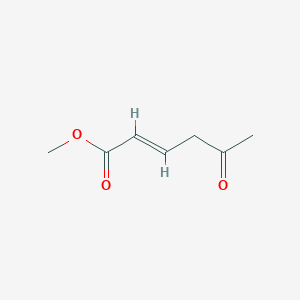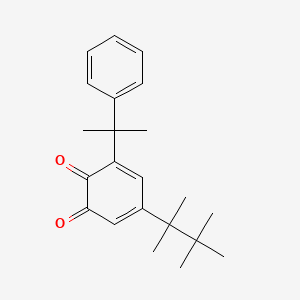![molecular formula C7H7FN2O B13665328 7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic compound that contains a fluorine atom at the 7th position. This compound is part of the oxazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves multistep procedures starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, starting from 5-fluoro-2-nitrophenol, a series of reactions including nitration, reduction, and cyclization can be employed to obtain the desired oxazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can introduce other functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Agrochemicals: The compound is studied for its herbicidal properties, showing efficacy against a range of weeds.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits protoporphyrinogen oxidase, an enzyme crucial for chlorophyll synthesis in plants . This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.
Comparison with Similar Compounds
Similar Compounds
Flumioxazin: Another oxazine derivative with similar herbicidal activity.
Isoindoline-1,3-diones: Compounds with related structures and biological activities.
Uniqueness
7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new herbicides and pharmaceuticals.
Properties
Molecular Formula |
C7H7FN2O |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
7-fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H7FN2O/c8-7-3-6-5(4-10-7)9-1-2-11-6/h3-4,9H,1-2H2 |
InChI Key |
VAXBYTGHOJFWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=NC=C2N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)





![2-Ethyl-6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665284.png)
![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)



![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)


